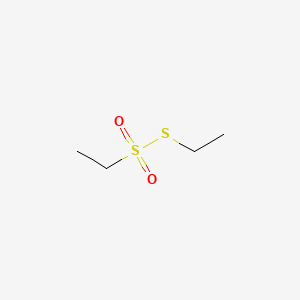
Ethylicin
Overview
Description
Ethylicin, also known as ethanesulfonothioic acid, S-ethyl ester, is a synthetic broad-spectrum fungicide developed by the Shanghai Institute of Organic Chemistry. It is an analogue of allicin, a compound found in garlic. This compound has a unique molecular structure characterized by the presence of a sulfonothioic acid group, which contributes to its fungicidal properties. It is widely used in agriculture to control various fungal diseases in crops such as cotton, vegetables, and medicinal plants .
Mechanism of Action
Target of Action
Ethylicin, also known as 1-ethylsulfonylsulfanylethane, primarily targets bacteria, specifically Pseudomonas syringae pv. actinidiae (Psa), a pathogen that causes bacterial canker disease in kiwifruit . This pathogen severely limits the development of the kiwifruit industry .
Mode of Action
This compound interacts with substances containing sulfhydryl groups in the bacteria, thereby inhibiting the normal metabolism of the bacteria . It acts by limiting the movement of Psa, destroying the cell membrane of Psa, and inhibiting the formation of Psa biofilm . Through transcriptomics research, it has been found that this compound can up-regulate the expression of genes related to protein export and biofilm formation, and down-regulate the expression of genes related to flagellar assembly in Psa .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the inhibition of bacterial metabolism and biofilm formation. This compound’s interaction with sulfhydryl groups disrupts the normal metabolic processes of the bacteria . Additionally, by up-regulating genes related to protein export and biofilm formation, and down-regulating genes related to flagellar assembly, this compound disrupts the bacteria’s ability to move and form biofilms .
Pharmacokinetics
It is known that this compound is a broad-spectrum plant biomimetic fungicide , suggesting that it may be absorbed and distributed throughout the plant to exert its effects
Result of Action
The result of this compound’s action is the effective inhibition of Psa growth . By disrupting the bacteria’s metabolism and biofilm formation, this compound prevents the bacteria from proliferating and causing disease. This makes this compound a highly potent agent for controlling bacterial canker disease in kiwifruit .
Biochemical Analysis
Biochemical Properties
Ethylicin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with thiol groups in proteins and enzymes. The compound’s sulfur-containing structure allows it to form disulfide bonds with thiol groups, leading to the inhibition of enzyme activity. For example, this compound disrupts the protein biosynthesis of Phytophthora infestans by inhibiting ribosomal function and amino acid metabolism . This interaction is crucial for its fungicidal activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In plant cells, this compound inhibits mycelial growth, sporulation capacity, spore germination, and virulence of pathogens like Phytophthora infestans . These effects are achieved by disrupting protein biosynthesis and amino acid metabolism. Additionally, this compound influences cell signaling pathways and gene expression, leading to the suppression of pathogen growth and the enhancement of plant defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sulfhydryl groups in biomolecules. This compound’s unique molecular structure, which includes sulfur atoms, allows it to form disulfide bonds with thiol groups in proteins and enzymes. This interaction inhibits the normal metabolism of pathogens by disrupting their cellular processes . For instance, this compound inhibits the growth of Pseudomonas syringae pv. actinidiae by limiting its movement, destroying its cell membrane, and inhibiting biofilm formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has a half-life of approximately 2.7 days in plants and 5.2 days in soil . This indicates that this compound degrades relatively quickly, reducing its long-term impact on the environment. Its short-term effects on cellular function are significant, as it rapidly inhibits pathogen growth and enhances plant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At recommended dosages, this compound is considered safe for humans and animals . At high doses, this compound can be corrosive and moderately toxic, causing irritation to the skin and mucous membranes . It is essential to use this compound judiciously to avoid adverse effects and environmental contamination.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein and amino acid metabolism. By inhibiting ribosomal function and amino acid metabolism, this compound disrupts protein biosynthesis in pathogens . This inhibition leads to the suppression of pathogen growth and the enhancement of plant defense mechanisms. Additionally, this compound’s interaction with thiol groups in proteins and enzymes further affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a strong affinity for plant tissues, allowing it to be readily absorbed and distributed throughout the plant . This compound’s unique molecular structure enables it to interact with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular components involved in protein biosynthesis . This localization allows this compound to effectively inhibit pathogen growth by disrupting essential cellular processes. Additionally, this compound’s interaction with thiol groups in proteins and enzymes further enhances its inhibitory effects on pathogen metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylicin can be synthesized through several methods. One common method involves the reaction of sodium sulfide with ethyl chloride in an aqueous solution. The reaction is typically carried out at a controlled temperature to ensure the formation of this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to achieve consistent product quality. The final product is then purified and formulated for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Ethylicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfonothioic acid group, which can interact with different reagents.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction leads to the formation of thiol derivatives.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of various substituted derivatives.
Major Products:
Scientific Research Applications
Ethylicin has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity of sulfonothioic acids and their derivatives. It serves as a precursor for the synthesis of other sulfur-containing compounds.
Biology: this compound has been studied for its antimicrobial properties, particularly against fungal pathogens.
Medicine: Research has explored the potential use of this compound in developing new antifungal drugs. Its unique mechanism of action makes it a promising candidate for treating fungal infections.
Industry: In agriculture, this compound is widely used as a fungicide to protect crops from fungal diseases.
Comparison with Similar Compounds
Ethylicin is unique among similar compounds due to its specific molecular structure and broad-spectrum fungicidal activity. Similar compounds include:
Allicin: Found in garlic, allicin has similar antimicrobial properties but is less stable and more prone to degradation.
Sulfonothioic Acid Derivatives: Other derivatives of sulfonothioic acid may have similar reactivity but differ in their specific applications and effectiveness.
This compound stands out due to its stability, ease of synthesis, and effectiveness in controlling a wide range of fungal pathogens .
Properties
IUPAC Name |
1-ethylsulfonylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGFSUWXCJLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878708 | |
| Record name | S-Ethyl ethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682-91-7 | |
| Record name | Ethylicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Ethyl ethanethiosulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Ethyl ethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylsulfonylsulfanylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ethylicin against plant pathogens?
A1: this compound exhibits its antifungal and antibacterial activity through multiple mechanisms:
- [1] Disruption of Cell Membrane: this compound damages the cell membrane of pathogens, leading to leakage of cellular contents and cell death. [, , , ]
- [2] Inhibition of Protein Biosynthesis: Research suggests this compound suppresses both ribosomal function and amino acid metabolism, ultimately disrupting protein biosynthesis in pathogens like Phytophthora infestans. []
- [3] Inhibition of Biofilm Formation: this compound disrupts the formation of biofilms, which are protective structures produced by bacteria like Pseudomonas syringae pv. actinidiae, making them more susceptible to control measures. []
- [4] Interference with Quorum Sensing: Studies show this compound can inhibit quorum sensing in Xanthomonas oryzae pv. oryzicola by affecting the production of extracellular polysaccharides and enzymes. []
Q2: How does this compound impact the defense mechanisms of plants?
A2: this compound has been observed to enhance the natural defense responses of plants:
- [1] Increased Defensive Enzyme Activity: Treatment with this compound can lead to increased activity of defensive enzymes in plants, bolstering their ability to fight off pathogens. [, ]
- [2] Upregulation of Defense-Related Genes: Transcriptomic studies demonstrate that this compound can upregulate the expression of genes associated with plant defense mechanisms. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C4H10O2S2, and its molecular weight is 154.25 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers primarily focus on the biological activity and applications of this compound, they do not delve into detailed spectroscopic data. Further research in analytical chemistry literature would be needed to obtain information on NMR, IR, or Mass Spectrometry data for this compound.
Q5: Are there studies on the material compatibility and stability of this compound under various conditions?
A5: The provided research primarily focuses on this compound's application as a fungicide. While some studies mention formulation types like EC (Emulsifiable Concentrate) and WP (Wettable Powder) [, , , ], detailed analysis of material compatibility and stability under various conditions is limited in the provided research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


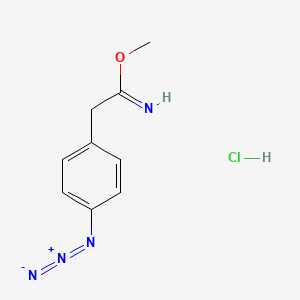
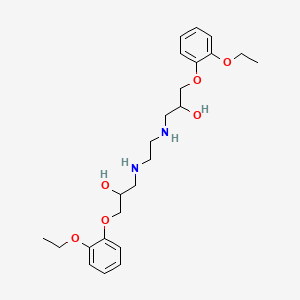

![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
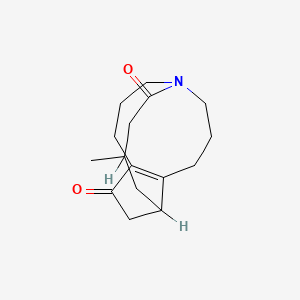
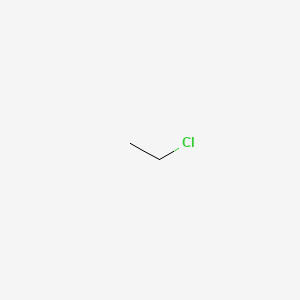
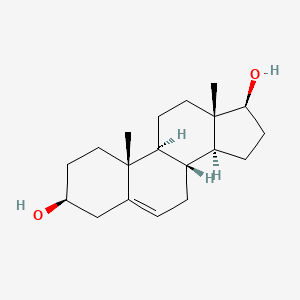
![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)
![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
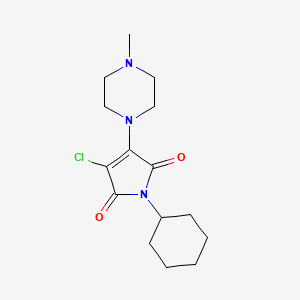
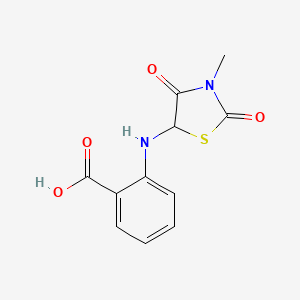
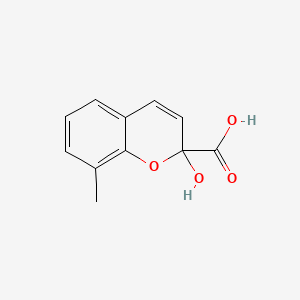
![1-[(3,4-Dimethoxyphenyl)-[1-(thiophen-2-ylmethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1197441.png)
